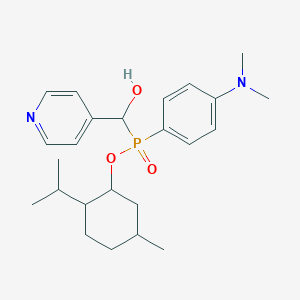

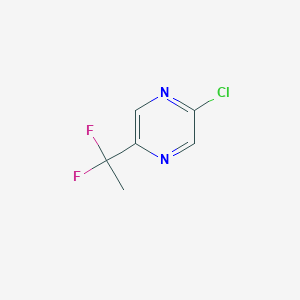

![molecular formula C7H9N5O B2478712 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1782450-68-3](/img/structure/B2478712.png)

4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a compound with a molecular weight of 179.18 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N5O/c1-12-5-4(3-9-12)6(13-2)11-7(8)10-5/h3H,1-2H3,(H2,8,10,11) . This indicates that the compound has a pyrazolo[3,4-d]pyrimidine core structure, which is a fused nitrogen-containing heterocyclic ring system .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 179.18 .Applications De Recherche Scientifique

1. Synthetic and Medicinal Aspects

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, is a prominent heterocycle in drug discovery. It exhibits a broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and central nervous system agents. The scaffold's structure-activity relationship (SAR) studies have been crucial in developing drug-like candidates targeting various diseases. There's significant scope for medicinal chemists to further exploit this scaffold for potential drug candidates. Synthetic strategies and biological properties, along with SAR studies, are comprehensively reviewed, providing insights into the development of future drug candidates with this scaffold (Cherukupalli et al., 2017).

2. Catalytic Synthesis

The pyranopyrimidine core, a key component in the structure of 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, is significant for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds involves complex pathways. Recent studies have focused on synthetic pathways employing hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts to develop substituted pyranopyrimidine derivatives. This review emphasizes the application of these catalysts in the synthesis of the pyranopyrimidine scaffold, highlighting the mechanisms, recyclability, and broad catalytic applications in developing lead molecules (Parmar et al., 2023).

3. Privileged Scaffold in Synthesis of Heterocycles

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, closely related to the pyrazolo[3,4-d]pyrimidine structure, has been explored for its value as a building block in the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, spiropyridines, and others. The unique reactivity of these compounds offers mild reaction conditions for generating versatile cynomethylene dyes and other heterocycles, making it a valuable area for future transformations in medicinal and synthetic chemistry (Gomaa & Ali, 2020).

4. Regio-Orientation in Heterocyclic Synthesis

Understanding the regio-orientation and regioselectivity in the reactions of aminopyrazoles, which form the backbone of pyrazolo[3,4-d]pyrimidines, is crucial. This review specifically focuses on the reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents, leading to the formation of pyrazolo[1,5-a]pyrimidines. The study aims to clarify the significance of regio-orientation, an aspect that has seen considerable literature controversy, by including reactions with symmetric 1,3-bielectrophilic reagents such as acetylacetone and malononitrile (Mohamed & Mahmoud, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxy-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-12-5-4(3-9-12)6(13-2)11-7(8)10-5/h3H,1-2H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXCYAUYEUOJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

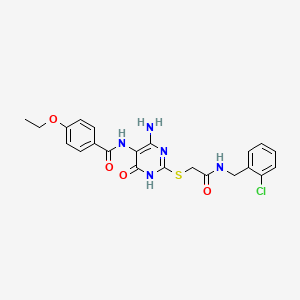

![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2478629.png)

![ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2478630.png)

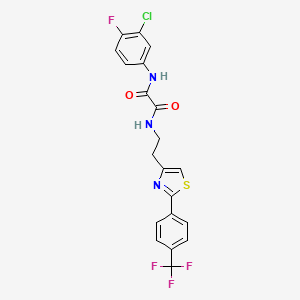

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2478633.png)

![{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine](/img/structure/B2478638.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2478642.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478646.png)

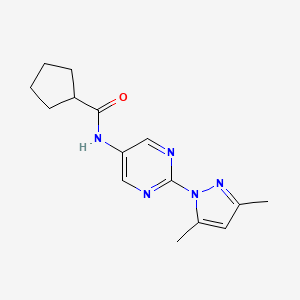

![N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2478650.png)

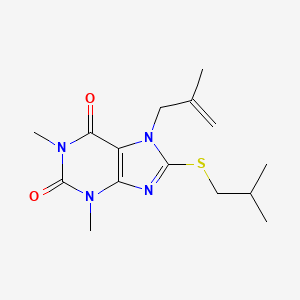

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2478651.png)